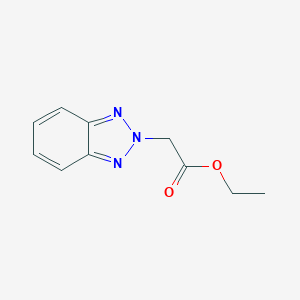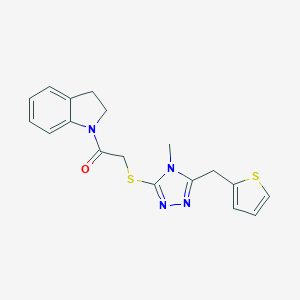
2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl sulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl sulfide is a complex organic compound that features a unique combination of indoline and triazole moieties Indoline is a bicyclic structure containing a benzene ring fused to a pyrrole ring, while triazole is a five-membered ring containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl sulfide typically involves multiple steps:
Formation of the Triazole Moiety: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation with 2-thienylmethyl bromide.
Attachment of the Indoline Moiety: The indoline ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Coupling of the Two Moieties: The final step involves coupling the triazole and indoline moieties through a thioacetyl linkage, typically using thiol reagents and acylating agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, solvent systems, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioacetyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the indoline moiety, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings or the nitrogen atoms in the triazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions (e.g., acidic or basic environments).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving indoline and triazole moieties.
Medicine: Potential therapeutic applications due to its unique structure, which may interact with biological targets.
Industry: Use in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl sulfide would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The triazole ring can act as a bioisostere for amides, potentially enhancing the compound’s stability and binding affinity.
類似化合物との比較
1-({[4-methyl-5-(2-furylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline: Similar structure but with a furan ring instead of a thiophene ring.
1-({[4-methyl-5-(2-pyridylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness: The presence of the thiophene ring in 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl sulfide may confer unique electronic properties, potentially enhancing its interactions with biological targets or its performance in materials science applications.
特性
CAS番号 |
676640-79-2 |
|---|---|
分子式 |
C18H18N4OS2 |
分子量 |
370.5g/mol |
IUPAC名 |
1-(2,3-dihydroindol-1-yl)-2-[[4-methyl-5-(thiophen-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone |
InChI |
InChI=1S/C18H18N4OS2/c1-21-16(11-14-6-4-10-24-14)19-20-18(21)25-12-17(23)22-9-8-13-5-2-3-7-15(13)22/h2-7,10H,8-9,11-12H2,1H3 |
InChIキー |
YFFOMOAEGYUEOZ-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=C1SCC(=O)N2CCC3=CC=CC=C32)CC4=CC=CS4 |
正規SMILES |
CN1C(=NN=C1SCC(=O)N2CCC3=CC=CC=C32)CC4=CC=CS4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]-N-(2-pyridinylmethyl)acetamide](/img/structure/B481460.png)

![1-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}benzo[cd]indol-2(1H)-one](/img/structure/B481468.png)
![2-{[(4-fluorophenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B481474.png)
![N-{2-[(2-furylmethyl)sulfanyl]ethyl}-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B481502.png)
![5-benzyl-3-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B481510.png)
![1-[(4-Bromo-2-chlorophenoxy)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B481512.png)
![N-cycloheptyl-2-[(4-cyclohexyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B481575.png)
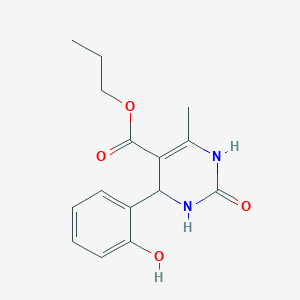
![5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B481653.png)
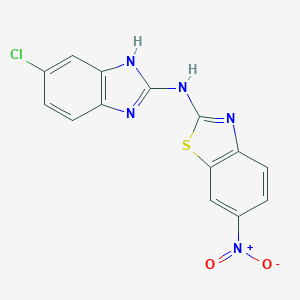
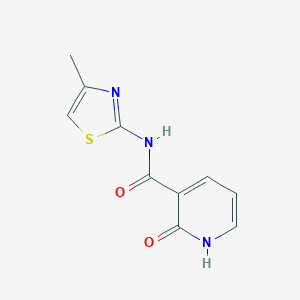
![3-(4-Methoxyphenyl)-7-phenyl-1lambda4,2,8-trithiabicyclo[3.3.0]octa-1(5),3,6-triene](/img/structure/B481681.png)
